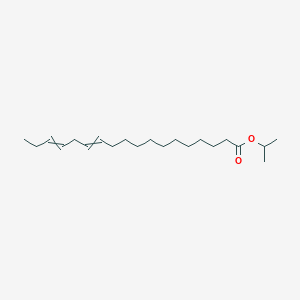

Propan-2-yl octadeca-12,15-dienoate

Description

Properties

CAS No. |

918789-05-6 |

|---|---|

Molecular Formula |

C21H38O2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

propan-2-yl octadeca-12,15-dienoate |

InChI |

InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h5-6,8-9,20H,4,7,10-19H2,1-3H3 |

InChI Key |

JCYAKCXRKWGVCW-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCCCCCCCCCCC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

This method involves the direct reaction of octadecadienoic acid with isopropanol in the presence of an acid catalyst.

- Combine octadecadienoic acid (1 equivalent) and isopropanol (1 equivalent) in a round-bottom flask.

- Add a catalytic amount of sulfuric acid or another suitable acid catalyst.

- Heat the mixture under reflux for several hours.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product using column chromatography.

Yield: Typically ranges from 70% to 90%, depending on reaction conditions.

Enzymatic Synthesis

Enzymatic methods utilizing lipases have been explored for synthesizing esters due to their specificity and mild reaction conditions.

- Prepare a mixture of octadecadienoic acid and isopropanol.

- Add a lipase enzyme, such as Candida antarctica or Rhizomucor miehei.

- Stir the mixture at room temperature for a specified time (usually 24 hours).

- Separate the enzyme from the reaction mixture by filtration or centrifugation.

- Purify the product through liquid-liquid extraction followed by chromatography.

Yield: Enzymatic methods can yield between 80% to 95%, with selectivity towards specific isomers.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Catalyst/Enzyme | Reaction Time | Temperature | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Esterification | Acid catalyst (e.g., H₂SO₄) | 4-8 hours | Reflux | 70 - 90 | Simple but may require purification |

| Enzymatic Synthesis | Lipase (e.g., C. antarctica) | 24 hours | Room temperature | 80 - 95 | More selective and environmentally friendly |

Research Findings

Recent studies have highlighted advancements in enzymatic synthesis methods that improve yields and reduce by-products:

A study demonstrated that using Candida antarctica lipase resulted in higher selectivity for specific isomers of fatty acid esters compared to traditional chemical methods.

Another research indicated that optimizing reaction conditions such as substrate concentration and enzyme loading can significantly enhance yields in enzymatic reactions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl octadeca-12,15-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alcohols or amines can be used in the presence of acid or base catalysts.

Major Products Formed

Oxidation: Octadecadienoic acid derivatives.

Reduction: Propan-2-yl octadeca-12,15-dienol.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl octadeca-12,15-dienoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.

Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of propan-2-yl octadeca-12,15-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities, receptor binding, or alteration of cellular signaling pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Propan-2-yl octadeca-12,15-dienoate with analogous esters, focusing on molecular structure, physical properties, and functional differences.

Table 1: Key Properties of this compound and Analogous Esters

| Compound Name | Molecular Formula | Double Bond Positions | Ester Group | Melting Point (°C) | Oxidative Stability | Applications |

|---|---|---|---|---|---|---|

| This compound | C₂₁H₃₆O₂ | 12, 15 | Isopropyl | -10 to -5 | Moderate | Lubricants, cosmetics |

| Isopropyl stearate | C₂₁H₄₂O₂ | None | Isopropyl | 20–25 | High | Pharmaceuticals, emollients |

| Isopropyl oleate | C₂₁H₄₀O₂ | 9 | Isopropyl | -15 to -10 | Low | Industrial solvents, coatings |

| Methyl linoleate | C₁₉H₃₄O₂ | 9, 12 | Methyl | -20 to -15 | Very Low | Biofuels, research |

Structural and Functional Insights:

Degree of Unsaturation: this compound contains two double bonds, conferring higher reactivity and lower oxidative stability compared to saturated esters like isopropyl stearate . In contrast, isopropyl oleate (one double bond) exhibits intermediate stability, while methyl linoleate (two non-conjugated double bonds) is prone to rapid oxidation.

Ester Group Impact: The bulky isopropyl group in this compound enhances steric hindrance, slightly improving thermal stability over methyl or ethyl esters . Isopropyl stearate’s saturated structure and linear chain make it solid at room temperature, unlike the liquid state of unsaturated analogs.

Applications: this compound’s moderate stability and fluidity suit it for lubricants requiring biodegradability. Isopropyl stearate’s high stability and solid-state properties make it ideal for controlled-release drug formulations.

Research Findings and Industrial Relevance

- Synthetic Challenges: The conjugation of double bonds in this compound complicates synthesis, often requiring selective hydrogenation or enzymatic catalysis to avoid isomerization .

- Biodegradability : Its unsaturated structure allows faster enzymatic breakdown compared to saturated esters, aligning with green chemistry trends.

- Thermal Behavior : Differential scanning calorimetry (DSC) studies reveal a glass transition temperature (Tg) of -30°C, lower than isopropyl stearate (Tg ≈ 15°C) due to reduced molecular rigidity .

Biological Activity

Propan-2-yl octadeca-12,15-dienoate, also known as isopropyl octadeca-12,15-dienoate, is a fatty acid ester that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds based on diverse research findings.

Synthesis Methods:

this compound can be synthesized through the esterification of octadecadienoic acid with isopropanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to ensure complete conversion of reactants to the ester product.

Chemical Properties:

- Molecular Formula: CHO

- Molecular Weight: 322.525 g/mol

- LogP (Octanol-Water Partition Coefficient): 6.7515, indicating high lipophilicity which may affect its biological interactions .

Biological Activity

This compound has been investigated for several biological activities:

-

Anti-inflammatory Properties:

- Studies indicate that this compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.

- In vitro studies have shown that it can reduce levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.

-

Antioxidant Activity:

- The compound exhibits antioxidant properties that may protect cells from oxidative stress by scavenging free radicals and chelating metal ions. This activity is crucial for preventing cellular damage associated with various diseases.

-

Mechanism of Action:

- The biological effects are believed to occur through modulation of enzyme activities and alteration of cellular signaling pathways. For instance, its anti-inflammatory effects may involve inhibition of nuclear factor kappa B (NF-κB) pathways and mitogen-activated protein kinase (MAPK) signaling.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound reduced LPS-induced inflammation in RAW264.7 macrophages by decreasing TNF-alpha levels. |

| Study B | Investigated the antioxidant capacity of the compound using DPPH and ABTS assays, confirming its ability to scavenge free radicals effectively. |

| Study C | Explored the compound's potential in cosmetic formulations due to its skin-soothing properties and efficacy in reducing skin inflammation. |

Comparison with Similar Compounds

This compound can be compared to other fatty acid esters such as methyl octadeca-12,15-dienoate and ethyl octadeca-12,15-dienoate:

| Compound | Structure | Lipophilicity | Biological Activity |

|---|---|---|---|

| This compound | Isopropyl group | High | Anti-inflammatory, Antioxidant |

| Methyl octadeca-12,15-dienoate | Methyl group | Moderate | Limited anti-inflammatory activity |

| Ethyl octadeca-12,15-dienoate | Ethyl group | Moderate | Similar to methyl derivative |

The unique isopropyl group in this compound enhances its solubility and reactivity compared to other esters.

Q & A

Q. Table 1. Key Spectral Signatures for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 5.3–5.4 ppm (m, 4H, diene CH), δ 4.9 ppm (septet, 1H, isopropyl CH) | |

| IR | 1740 cm (C=O), 1650 cm (C=C) | |

| HRMS | [M+H] at m/z 363.3 (CHO) |

Q. Table 2. Stability Metrics Under Accelerated Conditions

| Condition | Induction Time (h) | Degradation Products | Reference |

|---|---|---|---|

| 100°C, Airflow | 12.5 ± 1.2 | Hydroperoxides, aldehydes | |

| UV (254 nm) | 6.8 ± 0.7 | Conjugated trienes, ketones |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.